molecular formula C13H16O4 B1612010 Methyl 3-acetyl-4-isopropoxybenzoate CAS No. 259147-67-6

Methyl 3-acetyl-4-isopropoxybenzoate

Cat. No. B1612010
M. Wt: 236.26 g/mol
InChI Key: ZOGPYKAGBMBZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-acetyl-4-isopropoxybenzoate” is a chemical compound with the molecular formula C13H16O412. It is a solid substance at room temperature3.



Synthesis Analysis

The synthesis of “Methyl 3-acetyl-4-isopropoxybenzoate” involves the treatment of the bromo ester in dry dioxan with (1-ethoxyvinyl)-tributyl tin followed by tetrakis triphenylphosphine palladium4. The reaction mixture is heated at 100°C for 18 hours. After cooling, the mixture is acidified and the product is extracted into ethyl acetate4.



Molecular Structure Analysis

The molecular structure of “Methyl 3-acetyl-4-isopropoxybenzoate” is represented by the InChI code 1S/C13H16O4/c1-8(2)17-12-6-5-10(13(15)16-4)7-11(12)9(3)14/h5-8H,1-4H31.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-acetyl-4-isopropoxybenzoate” are not readily available in the literature. However, its synthesis involves a reaction with (1-ethoxyvinyl)-tributyl tin and tetrakis triphenylphosphine palladium4.



Physical And Chemical Properties Analysis

“Methyl 3-acetyl-4-isopropoxybenzoate” has a molecular weight of 236.26 g/mol61. It is a solid substance at room temperature3. The compound’s solubility and other physicochemical properties are not readily available in the literature.


Scientific Research Applications

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of methyl 3,4-dihydroxybenzoate, a related compound, against oxidative damage in human neuroblastoma cells. This compound demonstrated significant protective effects by mitigating oxidative stress and inhibiting apoptosis, suggesting its utility in neuroprotective strategies (Liang Cai et al., 2016).

Analytical Methodologies

Advancements in analytical methodologies for detecting parabens in various matrices underscore the importance of accurate measurement techniques. Studies have developed and validated methods for quantifying parabens in food, highlighting the relevance of these compounds in safety assessments and regulatory contexts (Shurui Cao et al., 2013).

Environmental Persistence and Effects

Investigations into the environmental persistence and effects of parabens, including their occurrence, fate, and behavior in aquatic environments, are crucial. These studies provide valuable information on the ubiquity of parabens in surface waters and sediments, their biodegradability, and potential impact as weak endocrine disruptors, contributing to the discussion on their safety and environmental implications (Camille Haman et al., 2015).

Photodegradation Studies

Research on the photodegradation of parabens reveals the pathways and by-products of their degradation under UV light, offering insights into the removal efficiencies and potential formation of harmful by-products in water treatment processes. This knowledge is essential for designing effective water treatment strategies to mitigate the environmental impact of these compounds (M. Gmurek et al., 2015).

Safety And Hazards

“Methyl 3-acetyl-4-isopropoxybenzoate” is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard7. It has the signal word “Warning” and hazard statements H302-H315-H319-H33534.


Future Directions

The future directions for the use and study of “Methyl 3-acetyl-4-isopropoxybenzoate” are not explicitly mentioned in the literature. However, given its chemical structure and properties, it could potentially be used in various chemical reactions and syntheses.


Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and experimental procedures when handling this compound.


properties

IUPAC Name

methyl 3-acetyl-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(2)17-12-6-5-10(13(15)16-4)7-11(12)9(3)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPYKAGBMBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266658
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetyl-4-isopropoxybenzoate

CAS RN

259147-67-6
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259147-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetyl-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-acetyl-4-(1-methylethoxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetyl-4-isopropoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetyl-4-isopropoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-acetyl-4-isopropoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-acetyl-4-isopropoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-acetyl-4-isopropoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-acetyl-4-isopropoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.